molecular formula C23H27FN2O2 B5088481 N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide

Cat. No. B5088481
M. Wt: 382.5 g/mol
InChI Key: UANBACZQPFMSPE-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide, also known as Fluoro-URB597, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic effects.

Mechanism of Action

N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 works by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down anandamide. By inhibiting FAAH, N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 increases levels of anandamide, which in turn activates cannabinoid receptors in the brain and produces its therapeutic effects.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 has been shown to have a number of biochemical and physiological effects. In addition to increasing levels of anandamide, it has been shown to reduce levels of the stress hormone corticosterone and increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 for lab experiments is its specificity for FAAH inhibition, which allows for more targeted and precise studies of the endocannabinoid system. However, one limitation of N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 is its short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its effects on the endocannabinoid system and its potential use in the treatment of addiction and pain.
Conclusion
In conclusion, N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 is a chemical compound that has shown promise for its potential therapeutic effects. Its specificity for FAAH inhibition makes it a valuable tool for studying the endocannabinoid system, and its potential use in the treatment of anxiety, depression, pain, and addiction warrants further investigation. While there are limitations to its use in lab experiments, its potential for future research and clinical applications make it an important area of study in the field of pharmacology.

Synthesis Methods

The synthesis of N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 involves a series of chemical reactions, including the condensation of 3-fluorobenzyl amine with 3-phenylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 3-piperidinecarboxylic acid anhydride to yield N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7.

Scientific Research Applications

N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 has been extensively studied for its potential therapeutic effects, particularly in the treatment of anxiety and depression. It has been shown to increase levels of the endocannabinoid anandamide, which plays a key role in regulating mood and anxiety. Additionally, N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide7 has been investigated for its potential use in the treatment of pain, addiction, and neurodegenerative disorders.

properties

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-6-oxo-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN2O2/c24-21-10-4-8-19(16-21)13-14-25-23(28)20-11-12-22(27)26(17-20)15-5-9-18-6-2-1-3-7-18/h1-4,6-8,10,16,20H,5,9,11-15,17H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANBACZQPFMSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)NCCC2=CC(=CC=C2)F)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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